(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid
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Overview
Description
(1S,3S,5S)-2-Azabicyclo[320]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-carbapenam-3-carboxylic acid
- (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Uniqueness
(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-4-1-2-5(4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m0/s1 |
InChI Key |
BDLGSQLNAHOHEE-ZLUOBGJFSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C[C@H](N2)C(=O)O |
Canonical SMILES |
C1CC2C1CC(N2)C(=O)O |
Origin of Product |
United States |
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